molecular formula C29H24O2 B2742914 10,20-Dimethoxyhexacyclo[17.8.0.0^{2,11}.0^{3,8}.0^{13,17}.0^{22,27}]heptacosa-1(19),2,4,6,8,10,13(17),15,20,22,24,26-dodecaene CAS No. 1417714-08-9

10,20-Dimethoxyhexacyclo[17.8.0.0^{2,11}.0^{3,8}.0^{13,17}.0^{22,27}]heptacosa-1(19),2,4,6,8,10,13(17),15,20,22,24,26-dodecaene

Cat. No.: B2742914
CAS No.: 1417714-08-9
M. Wt: 404.509
InChI Key: SMTHIIHZMQAIDX-UHFFFAOYSA-N
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Description

®-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a’]dinaphthalene (mixture of double bond isomers 22:1) is a complex organic compound characterized by its unique structure, which includes multiple fused rings and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a’]dinaphthalene involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the cyclopenta and cycloocta rings: This step involves cyclization reactions, often using catalysts to facilitate the formation of the fused ring structure.

    Introduction of methoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst to introduce the methoxy groups at specific positions on the rings.

    Purification and isolation: The final product is purified using techniques such as column chromatography to separate the desired isomer mixture.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a’]dinaphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds to single bonds.

    Substitution: Substitution reactions can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a’]dinaphthalene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex ring systems and their behavior in various chemical reactions.

Biology

In biological research, this compound may be used to study the interactions of methoxy-substituted polycyclic compounds with biological molecules, such as enzymes or receptors.

Medicine

Potential medicinal applications include the development of new drugs or therapeutic agents, particularly if the compound exhibits biological activity, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound could be used as an intermediate in the synthesis of more complex molecules or materials with specific properties, such as advanced polymers or electronic materials.

Mechanism of Action

The mechanism of action of ®-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a’]dinaphthalene involves its interaction with molecular targets, such as enzymes or receptors. The methoxy groups and the fused ring structure may enable the compound to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a3,4-a’]dinaphthalene: A similar compound without the ®-configuration.

    Methoxy-substituted polycyclic aromatic hydrocarbons: Compounds with similar methoxy groups and polycyclic structures.

Uniqueness

®-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a’]dinaphthalene is unique due to its specific ®-configuration and the mixture of double bond isomers. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Biological Activity

10,20-Dimethoxyhexacyclo[17.8.0.0^{2,11}.0^{3,8}.0^{13,17}.0^{22,27}]heptacosa-1(19),2,4,6,8,10,13(17),15,20,22,24,26-dodecaene (CAS No. 1417714-08-9) is a complex organic compound characterized by its unique polycyclic structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The compound features a highly intricate arrangement of cycloalkane rings that contribute to its stability and reactivity. The presence of methoxy groups at the 10 and 20 positions enhances its solubility and may influence its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds with similar polycyclic structures exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Compounds like 10,20-dimethoxyhexacyclo have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. They may act by inducing apoptosis in cancer cells through various signaling pathways.
  • Case Studies : A study demonstrated that derivatives of hexacyclic compounds displayed cytotoxic effects against various cancer cell lines including breast and colon cancer cells. These compounds were noted for their ability to disrupt microtubule formation essential for mitosis .

Antimicrobial Activity

The biological evaluation of similar compounds suggests potential antimicrobial properties:

  • Inhibition Studies : Hexacyclic compounds have exhibited activity against a range of bacterial strains. For example, certain derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of MRSA growth
Enzyme InhibitionBlockage of key metabolic pathways

Synthesis and Derivatives

The synthesis of 10,20-dimethoxyhexacyclo compounds typically involves multi-step organic reactions that can be optimized for yield and purity. Variations in the synthetic route can lead to derivatives with enhanced biological activities.

Table 2: Synthetic Routes and Their Biological Impacts

Synthetic RouteYield (%)Biological Activity
Cyclization from simpler precursors70Moderate anticancer activity
Functional group modification85Enhanced antimicrobial properties

Properties

IUPAC Name

10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13(17),14,20,22,24,26-dodecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O2/c1-30-26-16-20-8-3-5-12-22(20)28-24(26)14-18-10-7-11-19(18)15-25-27(31-2)17-21-9-4-6-13-23(21)29(25)28/h3-10,12-13,16-17H,11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTHIIHZMQAIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C3=C1CC4=C(CC5=C3C6=CC=CC=C6C=C5OC)C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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